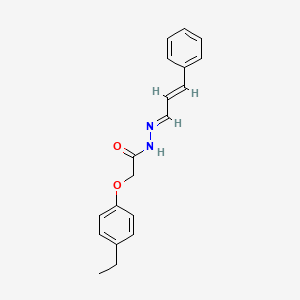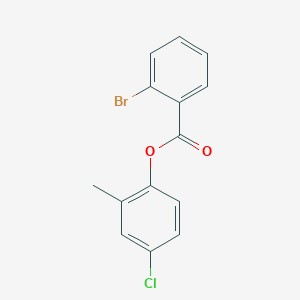![molecular formula C14H13N3O4 B5577557 1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)
1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves the reaction of corresponding β-diketohydrazones with substituted arylhydrazines in acidic media, leading to compounds with nonplanar structures due to varying dihedral angles between the phenyl rings and the central pyrazole ring. This process is characterized by weak intermolecular interactions, including C-H...O, C-H...π, and π-π interactions, alongside trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been investigated through X-ray diffraction (XRD), revealing nonplanar geometries and supported by various weak intermolecular interactions. These structures are significant for understanding the spatial arrangement and potential reactivity of the compound (Bustos et al., 2015).
Chemical Reactions and Properties
Reactivity studies involving similar pyrazole compounds have shown that hydrazinolysis can lead to products like 1-(1H-pyrazol-3-yl)ethanone hydrazone, highlighting the versatile nature of these compounds in chemical reactions. Oxidative processes have also been utilized to yield various pyrazole-derived acids (Smolyar, 2010).
Physical Properties Analysis
The physical properties, including vibrational frequencies and molecular geometry of related pyrazole derivatives, have been extensively studied using spectroscopic methods and theoretical calculations. These studies reveal insights into the stability, charge distribution, and reactivity of the molecule, which are crucial for understanding its physical behavior (Mary et al., 2015).
Chemical Properties Analysis
Chemical properties of pyrazole derivatives, such as 1-acetyl pyrazoles, have been explored through solvent-free synthesis methods, showing the influence of substituents on their chemical behavior. Spectral data and chemical shifts provide detailed insights into the electronic structure and reactivity of these compounds, demonstrating their potential in various chemical contexts (Thirunarayanan & Sekar, 2016).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds, offering insights into chemical reactions and molecular transformations. For example, the hydrazinolysis of related nitropyridinones leads to the formation of pyrazole derivatives, highlighting the compound's role in generating new chemical entities with potential applications in pharmaceuticals and materials science (Smolyar, 2010). Further, reactions with hydrazine derivatives produce pyrazole and pyrimidine derivatives, underscoring its utility in diversifying chemical libraries for drug discovery (El-Sawy et al., 2014).
Luminescent Sensing
This chemical scaffold contributes to the development of materials for luminescent sensing, offering innovative approaches to detecting environmental pollutants and ions. A study demonstrated the synthesis of novel metal-organic frameworks (MOFs) that exhibit sensitive detection of nitrobenzene and iron(III) ions, highlighting the compound's application in creating dual-functional materials for environmental monitoring (Zhang et al., 2017).
Molecular Structures and Interaction Studies
Research into substituted pyrazole derivatives provides insights into molecular structures and interactions. Studies reveal nonplanar molecular structures with weak intermolecular interactions, offering a deeper understanding of the structural basis for the compound's reactivity and potential binding properties, which could inform the design of new molecules for specific applications (Bustos et al., 2015).
Propriétés
IUPAC Name |
1-[3,5-dimethyl-1-(3-nitrobenzoyl)pyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-8-13(10(3)18)9(2)16(15-8)14(19)11-5-4-6-12(7-11)17(20)21/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAOQUXGBYQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)



![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)


![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)